1-(3-Chloro-5-nitropyridin-2-YL)piperazine
Overview
Description
1-(3-Chloro-5-nitropyridin-2-yl)piperazine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and nitro groups, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-nitropyridin-2-yl)piperazine can be synthesized through several synthetic routes. One common method involves the nitration of 3-chloropyridine followed by the introduction of the piperazine ring. The reaction conditions typically include the use of nitric acid and sulfuric acid for nitration, and subsequent reaction with piperazine under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-nitropyridin-2-yl)piperazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly as an anti-tubercular agent.
Industry: The compound may find applications in the production of materials and chemicals.
Mechanism of Action
The mechanism by which 1-(3-Chloro-5-nitropyridin-2-yl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-(3-Chloro-5-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as 1-(5-nitropyridin-2-yl)piperazine and N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl). These compounds share structural similarities but may differ in their biological activity and applications. The uniqueness of this compound lies in its specific substitution pattern and potential for diverse applications.
Biological Activity
1-(3-Chloro-5-nitropyridin-2-YL)piperazine is a compound of significant interest due to its diverse biological activities, particularly in the context of its interactions with various receptors and potential therapeutic applications. This article delves into its biological activity, supported by case studies, data tables, and detailed research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a chloro and nitro group on a pyridine moiety. This specific arrangement contributes to its pharmacological properties, allowing it to interact with biological targets effectively.
Biological Activity Overview
The biological activities of this compound can be categorized primarily into:
- Serotonin Receptor Modulation
- Antiviral Activity
- Antibacterial Properties
- Anti-inflammatory Effects
1. Serotonin Receptor Modulation
Research indicates that derivatives of this compound exhibit promising activity at serotonin receptors, which are crucial for various neurological functions. The modulation of these receptors suggests potential applications in treating mood disorders and anxiety.
2. Antiviral Activity
A study highlighted the compound's antiviral properties against the Potato Virus Y (PVY). The compound demonstrated significant curative and protective effects, with an effective concentration (EC50) comparable to established antiviral agents. Specifically, the protective activity was measured at 56.9% and curative activity at 53.3%, indicating its potential as an antiviral agent in agricultural applications .
3. Antibacterial Properties
The antibacterial efficacy of similar piperazine derivatives has been documented, showing activity against various bacterial strains. For instance, compounds derived from piperazine structures have shown MIC values as low as 0.96 µg/mL against Staphylococcus aureus, suggesting that modifications to the piperazine structure can enhance antibacterial potency .
4. Anti-inflammatory Effects
In vitro studies have demonstrated that certain piperazine derivatives exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophage models. This suggests a potential therapeutic role in managing inflammatory conditions .
Case Study: Antiviral Efficacy Against PVY
A comprehensive evaluation of the compound's antiviral activity was conducted using molecular docking techniques to assess binding interactions with viral proteins. The results indicated that this compound forms stable hydrogen bonds with key amino acids in the viral coat protein, supporting its mechanism of action as an antiviral agent .
Activity Type | Measurement (% Activity) | EC50 (µg/mL) |
---|---|---|
Curative Activity | 53.3 | 89 ± 6 |
Protective Activity | 56.9 | - |
Inactivation Activity | 85.8 | - |
Case Study: Antibacterial Activity
In another study assessing antibacterial properties, various piperazine derivatives were tested against Staphylococcus aureus and other pathogens. The results indicated that modifications to the piperazine structure could significantly enhance antibacterial activity.
Compound | MIC (µg/mL) against S. aureus |
---|---|
This compound | <7.81 |
Control (Penicillin) | <1.95 |
Properties
IUPAC Name |
1-(3-chloro-5-nitropyridin-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c10-8-5-7(14(15)16)6-12-9(8)13-3-1-11-2-4-13/h5-6,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFXUNSJCYQVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735864 | |
Record name | 1-(3-Chloro-5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368438-85-0 | |
Record name | 1-(3-Chloro-5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40735864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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